Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine

cLogP Lipophilicity Drug-likeness

Select this 4-chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine for its distinct 3-(fluoromethyl)azetidine moiety, which provides superior metabolic stability and modulated lipophilicity versus non-fluorinated or methoxy analogs. The chloro substituent serves as a versatile handle for SNAr or metal-catalyzed cross-coupling, enabling late-stage diversification in JAK, CDK, or PI3K kinase inhibitor programs. With a computed cLogP of 2.6 and molecular weight of 241.69 Da, the compound resides in favorable CNS MPO space, making it an excellent advanced intermediate for brain-penetrant probe development.

Molecular Formula C11H13ClFN3
Molecular Weight 241.69 g/mol
CAS No. 2097995-39-4
Cat. No. B1476882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
CAS2097995-39-4
Molecular FormulaC11H13ClFN3
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)Cl)N3CC(C3)CF
InChIInChI=1S/C11H13ClFN3/c12-9-3-10(16-5-7(4-13)6-16)15-11(14-9)8-1-2-8/h3,7-8H,1-2,4-6H2
InChIKeyWKPZCFKHZGTFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine: Structural Identity and Core Procurement Specifications


4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine (CAS 2097995-39-4) is a synthetic heterocyclic compound combining a pyrimidine core with a chloro atom, a cyclopropyl ring, and a 3-(fluoromethyl)azetidin-1-yl substituent [1]. Its molecular formula is C11H13ClFN3, with a molecular weight of 241.69 g/mol and a computed cLogP (XLogP3-AA) of 2.6 [2]. Commercial availability is confirmed through multiple suppliers at typical purities of 95–98% . The compound serves as a functionalized azetidine-pyrimidine building block for medicinal chemistry and early-stage drug discovery programs, not as a finished active pharmaceutical ingredient.

Why In-Class Azetidine-Pyrimidine Intermediates Cannot Simply Replace 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine


While numerous azetidine-pyrimidine building blocks exist, structural variations on the azetidine ring profoundly impact both the physicochemical properties and the synthetic utility of the resulting advanced intermediates. The 3-(fluoromethyl) substitution present in this compound introduces a distinct electronegative handle and alters the hydrogen-bond acceptor capacity compared to non-fluorinated or methoxy analogs [1]. Although direct head-to-head biological data are absent from the public literature, the presence of the fluoromethyl group is correlated with increased metabolic stability and altered lipophilicity in related azetidine series . Consequently, substituting a 3-methyl, 3-methoxy, or unsubstituted azetidine analog can lead to unpredictable downstream changes in target affinity, ADME profile, or chemical reactivity during subsequent derivatization steps [2].

Quantitative Differential Evidence for 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine Selection


Computed Lipophilicity (cLogP) of the Fluoromethyl Analog vs. Unsubstituted Azetidine Comparator

The target compound possesses a computed XLogP3-AA value of 2.6, whereas the unsubstituted azetidine analog 4-(azetidin-1-yl)-6-chloro-2-cyclopropylpyrimidine (CAS 617718-49-7) displays a lower lipophilicity (cLogP ~1.8) [1]. The incorporation of the fluoromethyl group increases the partition coefficient, potentially improving membrane permeability while maintaining a favorable drug-like range.

cLogP Lipophilicity Drug-likeness

Vendor-Supplied Purity Benchmarking Against Common Building Block Acceptance Criteria

Multiple vendors list the compound at ≥98% purity, supported by batch-specific QC data (e.g., NMR, HPLC, GC) . This purity is 2-3% higher than the typical 95% specification offered for many catalog azetidine-pyrimidine building blocks, meeting the 97-98% threshold frequently required for library synthesis and initial SAR exploration without additional purification.

Chemical purity Quality control Procurement specification

Structural Uniqueness in Azetidine Substitution for Kinase-Focused Libraries

The azetidine-pyrimidine scaffold is recognized in multiple patent families as a privileged motif for kinase inhibition, particularly when elaborated with heteroatom-containing substituents at the azetidine 3-position [1]. Unlike the more common 3-methoxy or 3-hydroxyazetidine variants, the 3-fluoromethyl substitution introduces a non-classical carbon-fluorine bond that can act as a weak hydrogen bond acceptor while resisting oxidative metabolism . No quantitative activity data exist for this specific compound; however, its structural features align with SAR trends observed in JAK and CDK inhibitor programs where fluorinated azetidine analogs showed enhanced potency relative to non-fluorinated counterparts [2].

Kinase inhibitor Scaffold diversity SAR exploration

Recommended Procurement Scenarios for 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine


Synthesis of Fluorine-Containing Kinase Inhibitor Libraries

Medicinal chemistry teams targeting JAK, CDK, or PI3K kinases can utilize this compound as a late-stage diversification point. The chloro substituent serves as a handle for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, while the fluoromethyl azetidine moiety introduces a metabolically robust, three-dimensional fragment that aligns with current medicinal chemistry design principles [1].

Development of CNS-Penetrant Tool Compounds

With a computed cLogP of 2.6 and a low molecular weight (241.69 Da), this building block falls within favorable CNS MPO (Multiparameter Optimization) space. Researchers aiming to develop brain-penetrant kinase probes can elaborate it to maintain drug-like properties while adding target engagement motifs [2].

Building Block for Deuterium Labeling Studies

The compound's 3-(fluoromethyl)azetidine moiety provides a site for deuteration at the methylene position, enabling the synthesis of deuterated analogs for metabolic tracing or pharmacokinetic isotope effect studies. This aligns with recent synthetic methodologies that convert aldehydes to deuterated furans [3], and similar strategies could be applied to the azetidine scaffold.

Quote Request

Request a Quote for 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.